molecular formula C10H10N2O2 B599442 Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 178896-76-9

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B599442
CAS No.: 178896-76-9
M. Wt: 190.202
InChI Key: SSOULCZNJMHBOC-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family. It is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with a suitable amine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another pyridine derivative with similar biological activities.

    1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry.

    Indole derivatives: Share structural similarities and are widely studied for their pharmacological properties.

Uniqueness

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents.

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOULCZNJMHBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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